SSD114 hydrochloride

Description

BenchChem offers high-quality SSD114 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SSD114 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

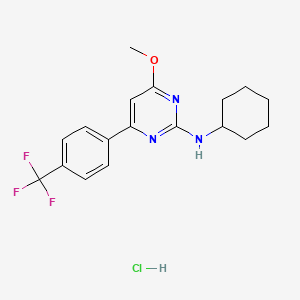

N-cyclohexyl-4-methoxy-6-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O.ClH/c1-25-16-11-15(12-7-9-13(10-8-12)18(19,20)21)23-17(24-16)22-14-5-3-2-4-6-14;/h7-11,14H,2-6H2,1H3,(H,22,23,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQSTPASDICGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)NC3CCCCC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SSD114 Hydrochloride: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the GABA-B Receptor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SSD114 hydrochloride, a novel small molecule that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid (GABA) type B receptor (GABA-B). The information presented herein is synthesized from available pharmacological studies and is intended to serve as a resource for researchers engaged in the study of GABA-B receptor modulation and its therapeutic potential.

Core Mechanism of Action

SSD114 hydrochloride is a selective positive allosteric modulator of the GABA-B receptor.[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand GABA, SSD114 binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of GABA.[1] Specifically, SSD114 hydrochloride has been shown to increase the potency of GABA without altering its maximal effect.[1] This potentiation of the endogenous GABAergic tone offers a nuanced approach to modulating GABA-B receptor activity, potentially leading to a wider therapeutic window and a reduced side-effect profile compared to direct agonists.

The selectivity of SSD114 hydrochloride for the GABA-B receptor has been demonstrated through its lack of effect on other G protein-coupled receptors, including cannabinoid, opioid, and dopamine (B1211576) receptors.[1] Furthermore, the modulatory action of SSD114 is dependent on the presence of GABA, as it has no intrinsic agonist activity on its own.[1] The effects of SSD114 are blocked by competitive antagonists of the GABA-B receptor, such as CGP54626, confirming its mechanism is mediated through this specific receptor target.[1]

Downstream of receptor binding, the potentiation of GABA-B receptor activation by SSD114 leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway.[1] In vivo, this modulation of GABA-B signaling manifests as a potentiation of the sedative and hypnotic effects of GABA-B agonists like baclofen (B1667701).[1][2]

Data Presentation

The following tables summarize the quantitative data available on the in vitro and in vivo effects of SSD114 hydrochloride.

Table 1: In Vitro Potentiation of GABA-Stimulated [³⁵S]GTPγS Binding by SSD114 Hydrochloride

| SSD114 HCl Concentration (µM) | GABA Concentration (µM) | Effect on [³⁵S]GTPγS Binding | Fold Decrease in GABA EC₅₀ |

| 25 | 10 | ~170% increase above basal | Not Reported |

| 15 | Not Specified | Potentiation of GABA response | 2.0 |

| 30 | Not Specified | Potentiation of GABA response to 161 ± 5.09% of basal | 2.5 |

Data synthesized from available research.[2] Further details from the primary literature would be required for a more comprehensive dataset.

Table 2: In Vivo Effect of SSD114 Hydrochloride on Baclofen-Induced Loss of Righting Reflex (LORR) in Mice

| SSD114 HCl Dose (mg/kg) | Effect on Onset of LORR | Effect on Duration of LORR |

| ≥ 10 | Significantly decreased | Not specified at this dose |

| 10 | Not specified at this dose | Significantly increased |

| 100 | Not specified at this dose | Significantly increased |

Data synthesized from available research.[2] Specific mean onset and duration times with standard error are needed for a complete analysis.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of SSD114 hydrochloride.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the GABA-B receptor. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

-

Membrane Preparation: Cerebral cortices from rodents are homogenized in ice-cold buffer and centrifuged to isolate the membrane fraction containing the GABA-B receptors.

-

Assay Buffer: A typical buffer composition includes HEPES, NaCl, MgCl₂, and GDP. The specific concentrations would be detailed in the primary research article.

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with varying concentrations of SSD114 hydrochloride and a fixed concentration of GABA.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Dose-response curves are generated to determine EC₅₀ and Eₘₐₓ values.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to monitor protein-protein interactions in living cells. In the context of SSD114, this assay can be used to study the downstream signaling of the GABA-B receptor, such as its interaction with G proteins or effectors like adenylyl cyclase.

-

Cell Culture and Transfection: A suitable cell line (e.g., CHO or HEK293) is co-transfected with plasmids encoding the GABA-B receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a biosensor for a downstream signaling event fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). For instance, a cAMP biosensor could be used to measure changes in adenylyl cyclase activity.

-

Assay Procedure:

-

Transfected cells are plated in a multi-well plate.

-

Cells are stimulated with GABA in the presence and absence of SSD114 hydrochloride.

-

The BRET substrate (e.g., coelenterazine) is added to the cells.

-

The light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) is measured using a microplate reader.

-

-

Data Analysis: The BRET ratio is calculated as the ratio of the light intensity from the acceptor to the light intensity from the donor. Changes in the BRET ratio upon stimulation are indicative of alterations in the signaling pathway.

Loss of Righting Reflex (LORR) Assay in Mice

This in vivo assay is used to assess the sedative and hypnotic effects of compounds.

-

Animals: Male mice of a specified strain and weight range are used.

-

Drug Administration: SSD114 hydrochloride (or vehicle) is administered via a specific route (e.g., intraperitoneally) at various doses. After a predetermined time, a sub-hypnotic dose of a GABA-B agonist like baclofen is administered.

-

Assessment of LORR:

-

Following baclofen administration, mice are individually placed on their backs.

-

The time to the loss of the righting reflex (defined as the inability to right themselves within a certain timeframe, e.g., 30 seconds) is recorded as the onset of LORR.

-

The time from the loss of the righting reflex until it is regained (e.g., the animal can right itself three times within 60 seconds) is recorded as the duration of LORR.

-

-

Data Analysis: The mean onset and duration of LORR for each treatment group are calculated and compared using appropriate statistical methods.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the GABA-B receptor and the experimental workflows used to characterize SSD114 hydrochloride.

Caption: GABA-B Receptor Signaling Pathway

Caption: [³⁵S]GTPγS Binding Assay Workflow

Caption: In Vivo Loss of Righting Reflex (LORR) Assay Workflow

References

SSD114 Hydrochloride: A Novel Positive Allosteric Modulator of the GABA-B Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The γ-aminobutyric acid type B (GABA-B) receptor, a class C G-protein coupled receptor (GPCR), is a critical regulator of neuronal excitability in the central nervous system. Its activation by the endogenous ligand GABA leads to a cascade of inhibitory downstream signaling events. While orthosteric agonists like baclofen (B1667701) have been utilized therapeutically, they are often associated with a range of side effects due to their non-specific activation of the receptor. Positive allosteric modulators (PAMs) of the GABA-B receptor represent a promising alternative therapeutic strategy. These molecules do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, GABA. This mechanism of action suggests that GABA-B PAMs may offer a more refined and potentially safer pharmacological profile. This technical guide focuses on SSD114 hydrochloride, a novel and selective GABA-B receptor PAM, detailing its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for SSD114 hydrochloride.

| In Vitro Parameter | Assay | Conditions | Result | Reference |

| Potentiation of GABA-induced [³⁵S]GTPγS binding | [³⁵S]GTPγS binding assay | Rat cortical membranes, in the presence of 10 µM GABA | 25 µM SSD114 hydrochloride significantly increases stimulation to ~170% above basal levels. | [1][2] |

| Effect on GABA Potency | [³⁵S]GTPγS binding assay | Rat cortical membranes | 15 µM and 30 µM SSD114 hydrochloride decrease the EC₅₀ for GABA by 2- and 2.5-fold, respectively. | [1][2] |

| Effect on GABA Efficacy | [³⁵S]GTPγS binding assay | Rat cortical membranes | 30 µM SSD114 hydrochloride potentiates the maximal stimulation (Emax) to 161 ± 5.09% over the basal value. | [1][2] |

| Potentiating Effect on GABA-stimulated [³⁵S]GTPγS binding | [³⁵S]GTPγS binding assay | Rat cortical membranes, in the presence of fixed GABA concentrations (1, 10, and 20 µM) | EC₅₀ values in the low micromolar range. | [3] |

| Selectivity | [³⁵S]GTPγS binding assay | Cortical and striatal membranes | Failed to potentiate WIN55,212,2-, morphine-, and quinpirole-induced [³⁵S]GTPγS binding. | [3] |

| In Vivo Parameter | Assay | Animal Model | Dose | Result | Reference |

| Onset of Loss of Righting Reflex (LORR) | Potentiation of baclofen-induced sedation/hypnosis | Mice | ≥ 10 mg/kg | Significantly lower onset of LORR compared to vehicle-treated mice. | [1][2] |

| Duration of Loss of Righting Reflex (LORR) | Potentiation of baclofen-induced sedation/hypnosis | Mice | 10 and 100 mg/kg | Significantly longer duration of LORR compared to vehicle-treated mice. | [1][2] |

Mechanism of Action and Signaling Pathway

SSD114 hydrochloride acts as a positive allosteric modulator at the GABA-B receptor. It does not possess intrinsic agonistic activity but enhances the effect of GABA.[3] This is achieved by binding to an allosteric site on the receptor, which is distinct from the orthosteric binding site for GABA. This binding event induces a conformational change in the receptor that increases the potency of GABA.[3] The effect of SSD114 is dependent on the presence of GABA, indicating that it modulates the physiological activation of the receptor.[3] The selectivity of SSD114 has been demonstrated by its lack of effect on other GPCRs, such as cannabinoid, opioid, and dopamine (B1211576) receptors.[3]

The canonical signaling pathway of the GABA-B receptor, which is potentiated by SSD114, is depicted below.

Caption: GABA-B receptor signaling pathway modulated by SSD114.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

1. Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in assay buffer.

2. Assay Procedure:

-

Membranes are pre-incubated with GDP (10 µM) to ensure G-proteins are in their inactive state.

-

SSD114 hydrochloride (at various concentrations) and a fixed concentration of GABA are added to the membrane suspension.

-

The binding reaction is initiated by the addition of [³⁵S]GTPγS.

-

The incubation is carried out at 30°C for a defined period.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

3. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine EC₅₀ and Emax values.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay was utilized to assess the potentiation of GABA-B receptor-mediated inhibition of adenylyl cyclase in living cells.[3]

1. Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.

-

Cells are transiently co-transfected with plasmids encoding the GABA-B receptor subunits and a BRET-based cAMP biosensor.

2. Assay Procedure:

-

Transfected cells are harvested and plated in a white microplate.

-

The cells are stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

-

Various concentrations of GABA, in the presence or absence of SSD114 hydrochloride, are added to the wells.

-

The BRET substrate (e.g., coelenterazine (B1669285) h) is added.

-

The BRET signal is measured using a microplate reader capable of detecting the two emission wavelengths.

3. Data Analysis:

-

The BRET ratio is calculated as the ratio of the light emitted by the acceptor fluorophore to the light emitted by the donor luciferase.

-

A decrease in the BRET ratio corresponds to a decrease in intracellular cAMP levels, indicating GABA-B receptor activation.

-

Concentration-response curves are generated to determine the effect of SSD114 on the potency of GABA.

In Vivo Sedation/Hypnosis Model (Loss of Righting Reflex)

This in vivo assay evaluates the ability of SSD114 to potentiate the sedative effects of a GABA-B receptor agonist.

1. Animal Handling and Dosing:

-

Male mice are used for the study.

-

Animals are pretreated with either vehicle or various doses of SSD114 hydrochloride via intraperitoneal injection.

-

After a defined pretreatment period, the GABA-B receptor agonist baclofen is administered.

2. Assessment of Righting Reflex:

-

Immediately after baclofen administration, each mouse is placed on its back.

-

The onset of the loss of the righting reflex (LORR) is recorded as the time taken for the mouse to fail to right itself within a specified time (e.g., 30 seconds).

-

The duration of LORR is measured as the time from the loss of the righting reflex until it is regained.

3. Data Analysis:

-

The onset and duration of LORR are compared between the vehicle-treated group and the SSD114-treated groups.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.[1][2]

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for screening and characterizing a GABA-B receptor PAM like SSD114, and the logical relationship of its allosteric modulation.

Caption: Experimental workflow for GABA-B PAM characterization.

Caption: Logical relationship of SSD114 allosteric modulation.

Conclusion

SSD114 hydrochloride is a novel, selective positive allosteric modulator of the GABA-B receptor with demonstrated in vitro and in vivo activity. By enhancing the potency of the endogenous ligand GABA, SSD114 offers a promising mechanism for the therapeutic modulation of the GABAergic system. The data presented in this guide provide a comprehensive overview of its pharmacological profile and the experimental methodologies employed in its characterization, serving as a valuable resource for researchers and drug development professionals in the field of neuroscience and GPCR pharmacology. Further investigation into the pharmacokinetic properties and efficacy of SSD114 in various disease models is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide to SSD114 Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSD114 hydrochloride is a novel small molecule that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and known properties of SSD114 hydrochloride, with a focus on its role as a positive allosteric modulator of the GABA-B receptor. This document synthesizes available data on its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols to serve as a foundational resource for researchers in pharmacology and drug development.

Chemical Identity and Structure

SSD114 hydrochloride is chemically known as N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride. Its molecular formula is C18H21ClF3N3O, and it has a molecular weight of 387.83 g/mol .[1]

Chemical Structure:

Currently, a publicly available 2D structure diagram for SSD114 hydrochloride is not available in the searched scientific literature or chemical databases. However, based on its IUPAC name, the structure can be inferred to consist of a central pyrimidine (B1678525) ring substituted with a cyclohexylamino group, a methoxy (B1213986) group, and a trifluoromethylphenyl group. The hydrochloride salt is formed by the protonation of a basic nitrogen atom, likely on the pyrimidine ring or the exocyclic amine.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of SSD114 hydrochloride are limited in publicly accessible literature. The following table summarizes the available information.

| Property | Value | Source |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| LogP | Data not available |

Further experimental characterization is required to fully elucidate the physicochemical profile of this compound, which is critical for formulation development and pharmacokinetic studies.

Mechanism of Action: A GABA-B Receptor Positive Allosteric Modulator

SSD114 hydrochloride has been identified as a novel positive allosteric modulator (PAM) of the GABA-B receptor.[2] GABA-B receptors are G-protein coupled receptors that mediate the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). As a PAM, SSD114 does not directly activate the GABA-B receptor but enhances the effect of GABA when it binds to its orthosteric site. This modulation can lead to a more profound and prolonged inhibitory effect on neuronal excitability.

The signaling pathway of GABA-B receptor activation and its positive allosteric modulation is depicted below.

Caption: GABA-B Receptor Signaling Pathway and Modulation by SSD114.

Pharmacokinetics and Metabolism (ADME)

There is currently no publicly available information on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of SSD114 hydrochloride. As a class, GABA-B receptor positive allosteric modulators are being investigated for their potential to offer improved pharmacokinetic and side-effect profiles compared to direct receptor agonists.[3][4] Further research, including in vitro and in vivo studies, is necessary to determine the pharmacokinetic properties of SSD114 hydrochloride.

Synthesis

A detailed, publicly available protocol for the synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride could not be identified in the searched literature. The synthesis of structurally related pyrimidine derivatives often involves multi-step sequences.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize GABA-B receptor positive allosteric modulators like SSD114 hydrochloride, based on standard laboratory practices.

[35S]GTPγS Binding Assay

This assay is a functional measure of G-protein coupled receptor activation. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is quantified following receptor stimulation.

Experimental Workflow:

Caption: Workflow for the [35S]GTPγS Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes expressing GABA-B receptors are prepared from either cultured cells or brain tissue homogenates through a series of centrifugation steps. The final membrane pellet is resuspended in an appropriate assay buffer.[5]

-

Incubation: In a 96-well plate, the cell membranes are incubated with varying concentrations of GABA and SSD114 hydrochloride in an assay buffer containing GDP. This pre-incubation allows the compounds to bind to the receptors.

-

Reaction Initiation: The binding reaction is initiated by the addition of [35S]GTPγS. The plate is incubated at 30°C for a defined period, typically 60 minutes.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound [35S]GTPγS.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter. The data is then analyzed to determine the potency and efficacy of the compounds.[6][7]

Loss of Righting Reflex (LORR) Assay in Mice

This in vivo assay is used to assess the sedative or hypnotic effects of a compound. The loss of the righting reflex is considered a surrogate marker for the loss of consciousness.

Experimental Workflow:

Caption: Workflow for the Loss of Righting Reflex (LORR) Assay.

Detailed Methodology:

-

Animal Acclimatization: Mice are acclimatized to the testing room and handling procedures for several days before the experiment to reduce stress-induced variability.

-

Drug Administration: SSD114 hydrochloride or the vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection. A range of doses is usually tested.

-

Assessment of Righting Reflex: At predetermined time points after drug administration, each mouse is gently placed on its back in a clean cage or testing arena.

-

Observation: The mouse is observed for its ability to right itself (i.e., return to a normal prone position with all four paws on the ground) within a specified time, often 30 seconds.[8]

-

Data Recording: The loss of the righting reflex is recorded if the mouse fails to right itself within the defined period. The onset and duration of the LORR are key parameters measured in this assay.[9][10][11]

Analytical Methods

Specific analytical methods for the quantification of SSD114 hydrochloride in biological matrices or pharmaceutical formulations have not been detailed in the available literature. However, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection would be suitable for its analysis. Method development and validation would be required to establish a robust and reliable analytical procedure.

Conclusion

SSD114 hydrochloride is a promising novel GABA-B receptor positive allosteric modulator. While its basic chemical identity has been established, a significant amount of research is still needed to fully characterize its physicochemical properties, pharmacokinetic profile, and to develop scalable synthetic and analytical methods. The experimental protocols outlined in this guide provide a framework for the further investigation of SSD114 hydrochloride and other similar compounds, which will be crucial for advancing our understanding of their therapeutic potential.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. SSD114 hydrochloride | 2319790-02-6 [chemicalbook.com]

- 3. GABAB receptor allosteric modulators exhibit pathway‐dependent and species‐selective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. Consistency in Reporting of Loss of Righting Reflex for Assessment of General Anesthesia in Rats and Mice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Use of Loss of Righting Reflex to Assess Susceptibility to Carbon Dioxide Gas in Three Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

An In-depth Technical Guide to the Synthesis and Purification of SSD114 Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthesis and purification strategy for SSD114 hydrochloride, a positive allosteric modulator (PAM) of the GABAB receptor. Due to the limited availability of a specific, published synthetic protocol for SSD114 hydrochloride, this document outlines a feasible synthetic route adapted from established methodologies for structurally related compounds. Additionally, it details the relevant signaling pathways of GABAB receptor modulation and presents all quantitative data in a structured format.

Proposed Synthesis of SSD114 Hydrochloride

The proposed synthesis of N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride (SSD114 hydrochloride) is a multi-step process commencing with the construction of the pyrimidine (B1678525) core, followed by functionalization and final salt formation.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-amino-4-chloro-6-methoxypyrimidine (B129847)

This step involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with sodium methoxide (B1231860).

-

Materials: 2-amino-4,6-dichloropyrimidine, sodium methoxide, methanol.

-

Procedure: To a solution of 2-amino-4,6-dichloropyrimidine (1.0 eq) in methanol, sodium methoxide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-amino-4-chloro-6-methoxypyrimidine.

Step 2: Suzuki-Miyaura Coupling

This step introduces the 4-(trifluoromethyl)phenyl group at the 4-position of the pyrimidine ring.

-

Materials: 2-amino-4-chloro-6-methoxypyrimidine, 4-(trifluoromethyl)phenylboronic acid, Pd(PPh3)4, sodium carbonate, 1,4-dioxane (B91453), water.

-

Procedure: A mixture of 2-amino-4-chloro-6-methoxypyrimidine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed and heated to 90°C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product, 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, is purified by column chromatography.

Step 3: Buchwald-Hartwig Amination

This final synthetic step couples cyclohexylamine (B46788) to the pyrimidine core.

-

Materials: 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine, cyclohexylamine, Pd2(dba)3, Xantphos, sodium tert-butoxide, toluene (B28343).

-

Procedure: A mixture of 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine (1.0 eq), cyclohexylamine (1.5 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in anhydrous toluene is degassed and heated to 110°C under a nitrogen atmosphere for 8 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated. The crude product, N-Cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine (SSD114 free base), is purified by column chromatography.

Quantitative Data (Illustrative)

The following table summarizes hypothetical quantitative data for the proposed synthesis of SSD114 free base. This data is for illustrative purposes to provide a framework for researchers.

| Step | Reactant | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1 | 2-amino-4,6-dichloropyrimidine | 163.98 | 10.0 | 61.0 | 2-amino-4-chloro-6-methoxypyrimidine | 159.57 | 9.73 | 8.27 | 85 |

| 2 | 2-amino-4-chloro-6-methoxypyrimidine | 159.57 | 8.27 | 51.8 | 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine | 269.22 | 13.94 | 10.46 | 75 |

| 3 | 2-amino-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidine | 269.22 | 10.46 | 38.8 | SSD114 (free base) | 351.38 | 13.63 | 9.54 | 70 |

Purification of SSD114 Hydrochloride

The final step is the conversion of the free base to its hydrochloride salt to improve solubility and stability for research applications.

Experimental Protocol: Purification

-

Materials: SSD114 (free base), hydrochloric acid (4M solution in 1,4-dioxane), diethyl ether, 1,4-dioxane.

-

Procedure: The purified SSD114 free base is dissolved in a minimal amount of 1,4-dioxane. To this solution, a 4M solution of HCl in 1,4-dioxane (1.1 equivalents) is added dropwise with stirring at room temperature. The reaction is stirred for an additional hour, during which a precipitate may form. Diethyl ether is then added to facilitate complete precipitation of the hydrochloride salt. The solid is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to yield SSD114 hydrochloride as a solid.

Quantitative Data (Illustrative)

| Compound | Molecular Weight ( g/mol ) | Starting Amount (g) | Moles (mmol) | Final Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |

| SSD114 (free base) | 351.38 | 9.54 | 27.1 | SSD114 HCl | 387.84 | 10.51 | 9.98 | 95 | >98% |

Signaling Pathway and Experimental Workflows

SSD114 is a positive allosteric modulator of the GABAB receptor.[1] The following diagrams illustrate the proposed synthetic workflow and the signaling pathway of GABAB receptor modulation.

Caption: GABAB Receptor Signaling Pathway.

Caption: Proposed Synthetic Workflow for SSD114 Hydrochloride.

References

The Pharmacology of Novel GABA-B Positive Allosteric Modulators: A Technical Guide to SSD114 HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of novel positive allosteric modulators (PAMs) of the γ-aminobutyric acid type B (GABA-B) receptor, with a specific focus on the promising compound SSD114 HCl. This document details the mechanism of action, key quantitative data, experimental protocols for characterization, and the underlying signaling pathways, serving as a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction to GABA-B Positive Allosteric Modulators

The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged inhibitory neurotransmission in the central nervous system.[1] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of ion channels, ultimately reducing neuronal excitability.[1][2] While orthosteric agonists of the GABA-B receptor, such as baclofen (B1667701), have therapeutic applications, their use is often limited by side effects and the development of tolerance.[3]

Positive allosteric modulators (PAMs) represent a novel therapeutic strategy. These molecules bind to a site on the receptor distinct from the endogenous ligand (GABA) binding site.[4] In doing so, they do not activate the receptor directly but rather enhance the affinity and/or efficacy of GABA and other orthosteric agonists.[3][4] This mechanism of action offers the potential for a more subtle and physiologically relevant modulation of GABA-B signaling, potentially leading to an improved therapeutic window with fewer side effects compared to full agonists.[3] A growing body of preclinical evidence suggests the therapeutic potential of GABA-B PAMs in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and substance use disorders.[3][5]

SSD114 HCl: A Novel GABA-B PAM

SSD114 HCl, chemically identified as N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine hydrochloride, is a novel and selective GABA-B PAM.[1] It has been characterized through a series of in vitro and in vivo studies, demonstrating its potential as a valuable research tool and a lead compound for further drug development.

Mechanism of Action

SSD114 HCl potentiates the effect of GABA at the GABA-B receptor. It has been shown to increase the potency of GABA in stimulating the binding of [³⁵S]GTPγS to G-proteins, a key step in the receptor's signaling cascade.[1] Importantly, SSD114 HCl has no intrinsic agonist activity, meaning it does not activate the receptor in the absence of an orthosteric agonist.[1] Its potentiating effect is specific to the GABA-B receptor, as it does not affect the signaling of other GPCRs, such as cannabinoid or opioid receptors.[1] The potentiation by SSD114 HCl is blocked by a competitive GABA-B receptor antagonist, confirming its mechanism of action is dependent on the activation of the orthosteric binding site.[1]

Quantitative Pharmacology of SSD114 HCl and Other PAMs

The following tables summarize the key quantitative data for SSD114 HCl and provide a comparison with other well-characterized GABA-B PAMs.

Table 1: In Vitro Potency of SSD114 HCl in [³⁵S]GTPγS Binding Assay [1]

| GABA Concentration (μM) | SSD114 HCl EC₅₀ (μM) |

| 1 | 3.2 ± 0.5 |

| 10 | 1.8 ± 0.3 |

| 20 | 1.1 ± 0.2 |

EC₅₀ represents the concentration of SSD114 HCl that produces 50% of its maximal potentiation of GABA-stimulated [³⁵S]GTPγS binding.

Table 2: In Vivo Effect of SSD114 HCl on Baclofen-Induced Sedation in Mice [1]

| SSD114 HCl Dose (mg/kg, i.p.) | Potentiation of Baclofen (2.5 mg/kg, i.p.) Induced Sedation (Fold Increase in Sleep Time) |

| 10 | ~1.5 |

| 30 | ~2.0 |

| 100 | ~2.5 |

Table 3: Comparative In Vitro Pharmacology of Selected GABA-B PAMs

| Compound | Assay | Potency (EC₅₀/IC₅₀) | Maximal Potentiation/Efficacy | Reference |

| SSD114 HCl | [³⁵S]GTPγS binding (in presence of 10 μM GABA) | 1.8 μM | Potentiates GABA efficacy | [1] |

| CGP7930 | [³⁵S]GTPγS binding | ~5 μM | Potentiates GABA potency and efficacy | [5] |

| GS39783 | [³⁵S]GTPγS binding | ~200 nM | Potentiates GABA potency and efficacy | [5] |

| ADX71441 | Calcium mobilization | ~150 nM | Potentiates GABA efficacy | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize GABA-B PAMs like SSD114 HCl.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and is a primary method for characterizing the potency and efficacy of GABA-B PAMs.

Materials:

-

Rat cortical membranes (or other tissue/cell preparation expressing GABA-B receptors)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Guanosine diphosphate (B83284) (GDP)

-

γ-aminobutyric acid (GABA)

-

SSD114 HCl (or other PAM)

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Unlabeled GTPγS

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer

-

GDP (final concentration 10 μM)

-

Varying concentrations of SSD114 HCl (or vehicle)

-

A fixed concentration of GABA (e.g., 1, 10, or 20 μM)

-

Membrane suspension (10-20 μg protein per well)

-

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of 10 μM unlabeled GTPγS) from total binding. Plot the specific binding as a function of the PAM concentration to determine EC₅₀ values using non-linear regression.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Adenylyl Cyclase Inhibition

The BRET assay can be used to measure the inhibition of adenylyl cyclase, a downstream effector of the GABA-B receptor signaling pathway.

Materials:

-

HEK293 cells co-expressing GABA-B receptors, a BRET-based cAMP sensor (e.g., CAMYEL), and a luminescent donor (e.g., Renilla luciferase).

-

Cell culture medium and reagents

-

Forskolin (B1673556) (to stimulate adenylyl cyclase)

-

GABA

-

SSD114 HCl (or other PAM)

-

Coelenterazine (B1669285) h (luciferase substrate)

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection: Culture and transfect HEK293 cells with the necessary constructs.

-

Assay Setup: Plate the transfected cells in a white, 96-well microplate.

-

Compound Addition: Add varying concentrations of SSD114 HCl followed by a fixed concentration of GABA.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Substrate Addition and Measurement: Add coelenterazine h and immediately measure the luminescence at two wavelengths (e.g., 475 nm for the donor and 530 nm for the acceptor) using a BRET plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of GABA and the PAM indicates inhibition of adenylyl cyclase and a reduction in cAMP levels. Plot the change in BRET ratio as a function of PAM concentration to determine its potency.

In Vivo Sedation/Hypnosis Potentiation

This behavioral assay assesses the ability of a GABA-B PAM to enhance the sedative effects of an orthosteric agonist in vivo.

Materials:

-

Male CD-1 mice (or other suitable strain)

-

SSD114 HCl

-

Baclofen

-

Vehicle (e.g., saline with a small amount of Tween 80)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate the mice to the experimental room for at least one hour before testing.

-

Drug Administration: Administer SSD114 HCl (or vehicle) intraperitoneally (i.p.). After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic dose of baclofen (e.g., 2.5 mg/kg, i.p.).

-

Assessment of Sedation: Immediately after baclofen administration, place each mouse on its back in a clean cage.

-

Measurement of Sleep Time: Record the time until the mouse loses its righting reflex (the inability to right itself within 30 seconds when placed on its back). Measure the duration of the loss of the righting reflex (sleep time).

-

Data Analysis: Compare the sleep time in the vehicle-treated group with the groups treated with different doses of SSD114 HCl. An increase in sleep time indicates potentiation of baclofen's sedative effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the GABA-B receptor signaling pathway and a typical experimental workflow for the characterization of a novel GABA-B PAM.

Caption: GABA-B receptor signaling pathway.

Caption: Experimental workflow for GABA-B PAM characterization.

References

- 1. In vitro and in vivo pharmacological characterization of SSD114, a novel GABAB positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP7930 - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of the novel GABAB receptor positive allosteric modulator, 2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol (CMPPE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of SSD114 Hydrochloride on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSD114 hydrochloride is a novel, selective positive allosteric modulator (PAM) of the GABAB receptor. Emerging research demonstrates its potential to enhance GABAergic neurotransmission without direct receptor activation, offering a nuanced approach for therapeutic intervention in neurological disorders. This document provides an in-depth technical overview of the pharmacological characterization of SSD114 hydrochloride, including its mechanism of action, quantitative data from key in vitro and in vivo studies, and detailed experimental methodologies. While direct electrophysiological data on SSD114 hydrochloride is not yet available in the public domain, this guide also outlines the expected effects on synaptic transmission and the standard protocols for such investigations.

Introduction to SSD114 Hydrochloride and GABAB Receptor Modulation

The γ-aminobutyric acid type B (GABAB) receptor, a metabotropic G-protein coupled receptor (GPCR), plays a critical role in regulating neuronal excitability throughout the central nervous system. Its activation leads to a slow and prolonged inhibitory effect, primarily through the modulation of Ca2+ and K+ channels. Unlike orthosteric agonists such as baclofen (B1667701), which directly activate the GABAB receptor and can be associated with side effects and tolerance, positive allosteric modulators (PAMs) represent a more refined pharmacological strategy. PAMs bind to a site on the receptor distinct from the GABA binding site, and in themselves do not activate the receptor. Instead, they enhance the affinity and/or efficacy of the endogenous ligand, GABA. This mechanism allows for a potentiation of GABAergic signaling in a more physiologically relevant manner, promising a wider therapeutic window.

SSD114 hydrochloride has been identified as a novel small molecule with GABAB PAM activity.[1] Its chemical structure is distinct from other known GABAB PAMs.[1] This guide synthesizes the current understanding of SSD114 hydrochloride's interaction with the GABAB receptor and its consequent effects on downstream signaling and in vivo behavior.

Mechanism of Action

SSD114 hydrochloride functions as a positive allosteric modulator of the GABAB receptor.[1] Its mechanism of action is characterized by the potentiation of GABA-mediated receptor activation.[1] In vitro studies have demonstrated that SSD114 hydrochloride has no intrinsic agonist activity, meaning it does not activate the GABAB receptor in the absence of GABA.[1] Its modulatory effect is dependent on the presence of the endogenous agonist.

The selectivity of SSD114 hydrochloride for the GABAB receptor has been confirmed through its lack of effect on other GPCRs, such as cannabinoid and opioid receptors.[1] Furthermore, the potentiation of GABAB receptor signaling by SSD114 hydrochloride is competitively antagonized by known GABAB receptor antagonists, confirming its site of action.[1] A key characteristic of SSD114 hydrochloride is its ability to increase the potency of GABA at the GABAB receptor, rather than significantly increasing the maximal efficacy.[1] This is evidenced by a leftward shift in the GABA concentration-response curve in the presence of the modulator.[2]

Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on SSD114 hydrochloride.

Table 1: In Vitro [35S]GTPγS Binding Assay Data

| Parameter | Condition | Result | Reference |

| [35S]GTPγS Stimulation | 25 µM SSD114 + 10 µM GABA | ~170% increase above basal levels | [2][3] |

| GABA EC50 Shift | + 15 µM SSD114 | 2-fold decrease in GABA EC50 | [2] |

| GABA EC50 Shift | + 30 µM SSD114 | 2.5-fold decrease in GABA EC50 | [2] |

| Maximal GABA Stimulation (Emax) | + 30 µM SSD114 | Potentiated to 161 ± 5.09% over basal | [2] |

| EC50 of SSD114 | In the presence of 1, 10, and 20 µM GABA | Low micromolar range | [1] |

Table 2: In Vivo Baclofen-Induced Sedation/Hypnosis Data in Mice

| Parameter | SSD114 Hydrochloride Dose | Result | Reference |

| Onset of Loss of Righting Reflex (LORR) | ≥ 10 mg/kg | Significantly lower than vehicle | [2] |

| Duration of Loss of Righting Reflex (LORR) | 10 mg/kg and 100 mg/kg | Significantly longer than vehicle | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field and are based on the available information for SSD114 hydrochloride.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GABAB receptor.

Objective: To determine the effect of SSD114 hydrochloride on GABA-stimulated G-protein activation.

Methodology:

-

Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

-

Assay Buffer: Typically contains 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 100 mM NaCl, and 30 µM GDP, pH 7.4.

-

Incubation: Membranes are incubated with varying concentrations of GABA and SSD114 hydrochloride in the assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.05 nM).

-

Incubation Period: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC50 and Emax values.

Bioluminescence Resonance Energy Transfer (BRET) Assay

This assay measures the inhibition of adenylyl cyclase activity downstream of GABAB receptor activation.

Objective: To confirm the potentiation of GABAB receptor-mediated inhibition of adenylyl cyclase by SSD114 hydrochloride.

Methodology:

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are co-transfected with plasmids encoding the GABAB receptor subunits and a BRET sensor for cAMP (e.g., CAMYEL).

-

Cell Plating: Transfected cells are plated in white, clear-bottom 96-well plates.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) followed by treatment with varying concentrations of GABA and SSD114 hydrochloride.

-

Adenylyl Cyclase Stimulation: Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

BRET Measurement: The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and the luminescence emission at two wavelengths (e.g., ~485 nm for the donor and ~530 nm for the acceptor) is measured using a microplate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio corresponds to a decrease in cAMP levels, indicating inhibition of adenylyl cyclase. Data are analyzed to determine the potentiation of GABA's inhibitory effect.

In Vivo Baclofen-Induced Sedation/Hypnosis

This behavioral assay assesses the in vivo efficacy of SSD114 hydrochloride in potentiating the effects of a GABAB agonist.

Objective: To determine if SSD114 hydrochloride enhances the sedative/hypnotic effects of baclofen in mice.

Methodology:

-

Animals: Male mice of a specified strain (e.g., C57BL/6J) are used.

-

Acclimation: Animals are acclimated to the testing environment.

-

Drug Administration: SSD114 hydrochloride or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Baclofen Administration: After a defined pretreatment time, a sub-threshold dose of baclofen is administered (i.p.).

-

Assessment of Righting Reflex: The loss of the righting reflex (LORR) is used as an indicator of sedation/hypnosis. An animal is considered to have lost the righting reflex if it does not right itself within 30 seconds when placed on its back.

-

Data Collection: The onset of LORR (time from baclofen injection to the loss of the righting reflex) and the duration of LORR (time from the loss to the spontaneous recovery of the righting reflex) are recorded.

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of SSD114 hydrochloride treatment with the vehicle control group.

Expected Effects on GABAergic Neurotransmission (Electrophysiology)

While specific electrophysiological studies on SSD114 hydrochloride have not been published, the effects of other GABAB PAMs on synaptic transmission are well-documented. Based on its mechanism of action, SSD114 hydrochloride is expected to potentiate both presynaptic and postsynaptic GABAB receptor-mediated effects.

Presynaptic Effects:

-

Inhibition of Neurotransmitter Release: Presynaptic GABAB autoreceptors inhibit the release of GABA, while heteroreceptors inhibit the release of other neurotransmitters, such as glutamate. SSD114 hydrochloride is expected to enhance the GABA-mediated inhibition of neurotransmitter release, leading to a decrease in the amplitude of both inhibitory postsynaptic currents (IPSCs) and excitatory postsynaptic currents (EPSCs).

Postsynaptic Effects:

-

Hyperpolarization: Postsynaptic GABAB receptors activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and a slow, prolonged hyperpolarization of the neuronal membrane. SSD114 hydrochloride is expected to potentiate this GABA-induced hyperpolarization, making it more difficult for the neuron to reach the action potential threshold.

Standard Electrophysiological Protocols for Assessment:

-

Whole-Cell Patch-Clamp Recordings: This technique would be employed in brain slices to record spontaneous, miniature, and evoked IPSCs and EPSCs from individual neurons. Application of SSD114 hydrochloride in the presence of varying concentrations of GABA would allow for the characterization of its modulatory effects on synaptic currents.

-

Paired-Pulse Ratio (PPR) Analysis: Changes in the PPR of evoked synaptic currents can indicate a presynaptic site of action. An increase in the PPR is consistent with a decrease in the probability of neurotransmitter release.

-

Measurement of GIRK Currents: Voltage-clamp recordings can be used to isolate and measure GABA-activated GIRK currents. SSD114 hydrochloride is expected to increase the amplitude of these currents in the presence of GABA.

Conclusion and Future Directions

SSD114 hydrochloride is a promising novel GABAB receptor positive allosteric modulator with demonstrated in vitro and in vivo activity. Its ability to selectively enhance the potency of endogenous GABA without direct agonism suggests a favorable therapeutic profile. The data summarized herein provide a solid foundation for its pharmacological characterization.

Future research should prioritize electrophysiological studies to directly elucidate the effects of SSD114 hydrochloride on synaptic transmission and neuronal excitability. Investigating its impact on inhibitory and excitatory currents in various brain regions will be crucial for understanding its potential therapeutic applications in conditions such as anxiety disorders, epilepsy, and spasticity. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are warranted to optimize dosing regimens for future clinical development.

References

- 1. Activation of presynaptic GABAB receptors inhibits evoked IPSCs in rat magnocellular neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurosteroid Modulation of GABA IPSCs Is Phosphorylation Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Technical Guide on the Therapeutic Potential of SSD114 Hydrochloride

This document provides an in-depth overview of the preclinical data available for SSD114 hydrochloride, a novel positive allosteric modulator (PAM) of the GABAB receptor. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

SSD114, chemically identified as N-cyclohexyl-4-methoxy-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine, has been characterized as a positive allosteric modulator of the GABAB receptor.[1] As a PAM, SSD114 enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), without intrinsic agonist activity at the receptor.[1] This mechanism offers a promising therapeutic strategy for modulating the GABAergic system with potentially fewer side effects compared to direct receptor agonists.[1] This guide summarizes the key preclinical findings, experimental methodologies, and the compound's mechanism of action.

Mechanism of Action

SSD114 functions by potentiating the signaling of GABA at the GABAB receptor. This has been demonstrated through its ability to enhance GABA-stimulated [35S]GTPγS binding to native GABAB receptors.[1] Importantly, SSD114 does not exhibit agonistic effects when administered alone.[1] Its modulatory activity is specific to the GABAB receptor, as its effects are blocked by the competitive GABAB receptor antagonist, CGP54626.[1] Furthermore, SSD114 does not potentiate the signaling of other G protein-coupled receptors, such as cannabinoid, opioid, or dopamine (B1211576) receptors, highlighting its selectivity.[1] The primary effect of SSD114 is to increase the potency of GABA, as evidenced by a leftward shift in the GABA concentration-response curve, rather than augmenting its maximum efficacy.[1]

Preclinical Data

The therapeutic potential of SSD114 has been evaluated through a series of in vitro and in vivo pharmacological assays.

In vitro experiments have confirmed the activity of SSD114 as a GABAB PAM. Key findings are summarized in the tables below.

Table 1: Potentiation of GABA-Stimulated [35S]GTPγS Binding by SSD114

| GABA Concentration (µM) | SSD114 EC50 (µM) |

|---|---|

| 1 | Low micromolar range |

| 10 | Low micromolar range |

| 20 | Low micromolar range |

Data derived from concentration-response curves of SSD114 in the presence of fixed GABA concentrations in rat cortical membranes.[1]

Table 2: Effect of SSD114 on Adenylyl Cyclase Activity

| Condition | Observation |

|---|---|

| SSD114 alone | No effect |

| GABA + SSD114 | Potentiation of GABA-induced inhibition of adenylyl cyclase |

As determined by Bioluminescence Resonance Energy Transfer (BRET) experiments in CHO cells expressing GABAB receptors.[1]

In vivo studies in mice have demonstrated the ability of SSD114 to enhance the pharmacological effects of a GABAB receptor agonist.

Table 3: In Vivo Potentiation of Baclofen-Induced Sedation/Hypnosis

| Treatment | Effect |

|---|---|

| SSD114 alone | No effect |

| Baclofen (B1667701) + SSD114 | Potentiation of sedation/hypnosis |

Observations from in vivo studies in mice.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay measures the activation of G proteins coupled to GABAB receptors.

-

Membrane Preparation: Rat cortical membranes are prepared and homogenized.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of GABA, varying concentrations of SSD114, and [35S]GTPγS.

-

Reaction: The mixture is incubated to allow for G protein activation and binding of [35S]GTPγS.

-

Termination: The reaction is stopped by rapid filtration through glass fiber filters.

-

Measurement: The amount of bound [35S]GTPγS on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Concentration-response curves are generated to calculate the EC50 values for SSD114.

This assay is used to monitor the interaction between GABAB receptors and G proteins, which leads to the inhibition of adenylyl cyclase.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing GABAB receptors are utilized.

-

Transfection: Cells are transfected with constructs for BRET sensors that can detect changes in cyclic AMP (cAMP) levels, an indicator of adenylyl cyclase activity.

-

Treatment: Cells are treated with GABA, SSD114, or a combination of both.

-

BRET Measurement: The BRET signal is measured using a microplate reader. A decrease in the BRET signal corresponds to a decrease in cAMP levels, indicating inhibition of adenylyl cyclase.

-

Data Analysis: The potentiation of GABA-induced inhibition of adenylyl cyclase by SSD114 is quantified.

This model assesses the central nervous system effects of SSD114.

-

Animal Model: Male mice are used for the study.

-

Drug Administration: Mice are administered either vehicle, SSD114 alone, the GABAB agonist baclofen alone, or a combination of SSD114 and baclofen.

-

Behavioral Assessment: The level of sedation and hypnosis is observed and quantified. This may include measures such as the loss of righting reflex.

-

Data Analysis: The ability of SSD114 to potentiate the sedative/hypnotic effects of baclofen is statistically analyzed.

Summary and Future Directions

The preliminary data on SSD114 hydrochloride demonstrate its potential as a selective GABAB positive allosteric modulator. Its ability to enhance GABAergic neurotransmission without direct agonistic activity suggests a favorable therapeutic window. The in vivo potentiation of baclofen's effects indicates that SSD114 can cross the blood-brain barrier and exert its modulatory function in the central nervous system.

Further preclinical studies are warranted to explore the therapeutic potential of SSD114 in various neurological and psychiatric disorders where modulation of the GABAergic system is beneficial. These may include studies on anxiety, spasticity, and substance use disorders. Subsequent research should also focus on the pharmacokinetic and toxicological profile of SSD114 to support its potential advancement into clinical development. As of the current date, there are no registered clinical trials for SSD114 hydrochloride.

References

An In-depth Technical Guide to the Research Applications of CAS Number 2319790-02-6 (SSD114 Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications of the compound identified by CAS number 2319790-02-6, known as SSD114 hydrochloride. SSD114 hydrochloride is a novel, potent, and selective positive allosteric modulator (PAM) of the GABA-B receptor. This document details its mechanism of action, summarizes key quantitative in vitro and in vivo data, provides detailed experimental protocols for its characterization, and visualizes its role in the GABA-B signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of modulating the GABAergic system.

Introduction to SSD114 Hydrochloride

SSD114 hydrochloride is a chemical compound with the molecular formula C₁₈H₂₁ClF₃N₃O and a molecular weight of 387.83 g/mol .[1][2][3][4] It has been identified as a novel positive allosteric modulator of the GABA-B receptor.[1][4][5][6][7][8] Unlike orthosteric agonists that directly activate the receptor, SSD114 hydrochloride binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[1] This modulatory action presents a promising therapeutic strategy for various neurological and psychiatric disorders by fine-tuning GABAergic neurotransmission.

Mechanism of Action and Signaling Pathway

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2. The binding of GABA to the GABA-B1 subunit triggers a conformational change that leads to the activation of the associated Gi/o protein. This activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.

SSD114 hydrochloride, as a positive allosteric modulator, binds to a site on the GABA-B receptor, likely on the GABA-B2 subunit's transmembrane domain. This binding does not activate the receptor on its own but potentiates the effect of GABA. This potentiation leads to an enhanced downstream signaling cascade upon GABA binding, resulting in a more robust inhibition of neuronal activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on SSD114 hydrochloride.

Table 1: In Vitro Efficacy of SSD114 Hydrochloride in [³⁵S]GTPγS Binding Assay

| Concentration of SSD114 (µM) | Presence of GABA (µM) | Effect on [³⁵S]GTPγS Stimulation | Fold Decrease in GABA EC₅₀ | Maximal Stimulation (Eₘₐₓ) over Basal (%) |

| 25 | 10 | ~170% increase above basal | - | - |

| 15 | - | Leftward shift of GABA curve | 2 | - |

| 30 | - | Leftward shift of GABA curve | 2.5 | 161 ± 5.09 |

Data sourced from Porcu A, et al. Eur J Pharmacol. 2016.[1]

Table 2: In Vivo Effects of SSD114 Hydrochloride on Loss of Righting Reflex (LORR) in Mice

| Dose of SSD114 (mg/kg) | Effect on Onset of LORR | Effect on Duration of LORR |

| ≥ 10 | Significantly reduced | - |

| 10 | - | Significantly increased |

| 100 | - | Significantly increased |

Data sourced from Porcu A, et al. Eur J Pharmacol. 2016.[1]

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol outlines the methodology for assessing the functional activity of SSD114 hydrochloride at the GABA-B receptor by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Rat cortical membranes

-

[³⁵S]GTPγS

-

Guanosine diphosphate (B83284) (GDP)

-

GABA

-

SSD114 hydrochloride

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex using standard differential centrifugation methods. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer

-

20 µL of GDP solution (final concentration 10 µM)

-

20 µL of varying concentrations of GABA and/or SSD114 hydrochloride.

-

20 µL of rat cortical membrane suspension (10-20 µg of protein per well).

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 20 µL of [³⁵S]GTPγS (final concentration 0.05 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of 10 µM unlabeled GTPγS. Calculate the specific binding and analyze the data using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

References

- 1. researchgate.net [researchgate.net]

- 2. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. animalcare.ubc.ca [animalcare.ubc.ca]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

Understanding the allosteric modulation of GABAB receptors

An In-Depth Technical Guide to the Allosteric Modulation of GABA-B Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The γ-aminobutyric acid type B (GABA-B) receptor, a metabotropic G-protein coupled receptor (GPCR), is a critical mediator of slow and sustained inhibitory neurotransmission in the central nervous system (CNS).[1][2] Its role in regulating neuronal excitability and synaptic transmission has made it a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[3][4] Unlike orthosteric ligands that bind directly to the endogenous agonist site, allosteric modulators bind to a topographically distinct site, offering a more nuanced approach to receptor modulation.[2] These compounds, which include positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs), enhance or diminish the receptor's response to the endogenous ligand, GABA, respectively.[5][6] This mechanism presents a significant therapeutic advantage, as it preserves the natural spatial and temporal patterns of GABAergic signaling, potentially reducing the side effects and tolerance issues associated with direct agonists like baclofen.[3][5] This guide provides a comprehensive overview of the GABA-B receptor structure, its signaling pathways, the mechanisms of allosteric modulation, quantitative data on key modulators, and detailed protocols for their characterization.

GABA-B Receptor: Structure and Signaling

The functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABA-B1 and GABA-B2.[2][5] These belong to the Class C family of GPCRs.[7] Each subunit features a large extracellular "Venus Flytrap" (VFT) domain, a seven-transmembrane (7TM) helical domain, and an intracellular C-terminal tail.[2]

-

GABA-B1 (GB1) Subunit: The VFT of the GB1 subunit contains the orthosteric binding site for GABA and its analogs (e.g., baclofen).[7][8]

-

GABA-B2 (GB2) Subunit: The GB2 subunit is essential for trafficking the receptor to the cell surface and for G-protein coupling.[5] Its 7TM domain contains the binding site for allosteric modulators.[2][7][8]

Upon agonist binding to the GB1 VFT, a conformational change is transmitted to the GB2 7TM domain, leading to the activation of associated Gαi/o-type G-proteins.[2][9] This activation initiates downstream signaling cascades:

-

The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cyclic AMP (cAMP).[2][10]

-

The Gβγ subunit dimer directly modulates ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca2+ channels (N-type and P/Q-type).[2][10]

Collectively, these actions result in a hyperpolarization of the postsynaptic membrane and a reduction in neurotransmitter release from the presynaptic terminal, producing a slow and prolonged inhibitory effect.[2]

Classes of Allosteric Modulators

Allosteric modulators bind to the 7TM domain of the GB2 subunit, inducing a conformational change that affects the affinity and/or efficacy of the orthosteric agonist.[2][8]

Positive Allosteric Modulators (PAMs)

PAMs increase the potency and/or efficacy of GABA without activating the receptor directly.[3][5] This action amplifies GABAergic signaling only when and where GABA is physiologically released, offering a significant advantage over direct agonists which cause constant receptor activation.[5] The first identified GABA-B PAMs were CGP7930 and GS39783.[2] Therapeutically, PAMs show promise as anxiolytics, antidepressants, and treatments for addiction, with a reduced side-effect profile compared to baclofen.[3][5]

Negative Allosteric Modulators (NAMs)

NAMs are non-competitive antagonists that reduce the maximal effect of an agonist without changing its EC50 value.[6] Several NAMs have been identified, often developed from PAM scaffolds like CGP7930.[6][11] For instance, compound 14 was shown to decrease GABA-induced IP3 production in a recombinant cell line with an IC50 of 37.9 μM.[6][11] Another example, COR758, was demonstrated to inhibit G-protein signaling by interacting with an allosteric site.[12] NAMs represent potential therapeutic agents for conditions where a reduction in GABA-B signaling is desired, such as in certain cognitive disorders or depression.[4]

Quantitative Data for Key Allosteric Modulators

The following tables summarize key quantitative data for representative GABA-B receptor allosteric modulators. Values can vary based on the specific assay conditions and biological system used.

Table 1: Positive Allosteric Modulators (PAMs)

| Compound | Assay Type | Agonist | Effect | Potency (EC50 / α value) | Reference |

|---|---|---|---|---|---|

| CGP7930 | [35S]GTPγS Binding | GABA | ↑ Potency & Efficacy | ~3-5 µM | [5] |

| [3H]-APPA Binding | - | ↑ Affinity | ~2-fold increase | [5] | |

| GS39783 | [35S]GTPγS Binding | GABA | ↑ Potency & Efficacy | ~3-5 µM | [5] |

| Ca2+ Mobilization | GABA | ↑ Potency | α = 6-9 at 10 µM | [13] | |

| cAMP Inhibition | GABA | ↑ Potency | α = ~7-9 at 10 µM | [13] |

| rac-BHFF | Prepulse Inhibition | - | Antipsychotic-like | Effective dose-dependently |[14] |

Table 2: Negative Allosteric Modulators (NAMs)

| Compound | Assay Type | Agonist | Effect | Potency (IC50) | Reference |

|---|---|---|---|---|---|

| Compound 14 | IP3 Production | GABA | ↓ Efficacy | 37.9 µM | [6][11] |

| CLH304a | ERK1/2 Phosphorylation | Baclofen | ↓ Efficacy | Non-competitive inhibition | [4] |

| COR758 | [35S]GTPγS Binding | GABA | ↓ Efficacy | Inhibits basal & stimulated binding | [12] |

| | Electrophysiology | Baclofen | Blocks outward currents | - |[12] |

Experimental Protocols for Modulator Characterization

A hierarchical workflow is essential for the discovery and characterization of novel allosteric modulators. Primary high-throughput screens are used to identify "hits," which are then validated and characterized in more detailed secondary and tertiary assays.

Radioligand Binding Assay

Principle: This assay determines if a test compound binds to the orthosteric site by measuring its ability to displace a known radiolabeled antagonist (e.g., [3H]CGP54626). True allosteric modulators will not compete for binding at this site.[12][15] The assay can also be configured to measure how a PAM enhances the affinity of a radiolabeled agonist.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cortex) or cells expressing recombinant GABA-B receptors in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[16][17]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 20,000-140,000 x g for 30 minutes at 4°C to pellet the membranes.[16][17]

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 20 mM Tris, 2 mM CaCl₂, pH 7.4) and determine the protein concentration (e.g., BCA assay).[15]

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of radioligand (e.g., 4 nM [3H]CGP54626), and varying concentrations of the test compound.[15][17]

-

For total binding, add buffer instead of the test compound.

-

For non-specific binding, add a high concentration of a known unlabeled orthosteric ligand (e.g., 10 µM GABA).[16]

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[15][17]